molecular formula C7H12N4 B12980098 1-(1-Methylazetidin-3-yl)-1H-pyrazol-4-amine

1-(1-Methylazetidin-3-yl)-1H-pyrazol-4-amine

Cat. No.: B12980098
M. Wt: 152.20 g/mol
InChI Key: HTSLPGOVWBZTJX-UHFFFAOYSA-N
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Description

1-(1-Methylazetidin-3-yl)-1H-pyrazol-4-amine is a compound of interest in various scientific fields due to its unique structural properties. This compound features a pyrazole ring substituted with an azetidine moiety, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylazetidin-3-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methylazetidine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction temperature and solvent choice, such as dimethylformamide or tetrahydrofuran, play crucial roles in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylazetidin-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are facilitated by bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(1-Methylazetidin-3-yl)-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methylazetidin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylazetidin-3-yl)methanol
  • 1-Methylazetidin-3-yl)methanamine
  • 2-(1-Methylazetidin-3-yl)ethanol

Uniqueness

1-(1-Methylazetidin-3-yl)-1H-pyrazol-4-amine is unique due to its combination of the azetidine and pyrazole rings, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-(1-methylazetidin-3-yl)pyrazol-4-amine

InChI

InChI=1S/C7H12N4/c1-10-4-7(5-10)11-3-6(8)2-9-11/h2-3,7H,4-5,8H2,1H3

InChI Key

HTSLPGOVWBZTJX-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)N2C=C(C=N2)N

Origin of Product

United States

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